

Application Notes and Protocols: ZD 7155

Solubility and Handling

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Compound of Interest

Compound Name: ZD 7155

Cat. No.: B15569243

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **ZD 7155** is a potent and selective, non-peptide competitive antagonist for the angiotensin II type 1 (AT1) receptor[1][2]. As a key regulator in the renin-angiotensin system (RAS), the AT1 receptor's activation by angiotensin II mediates a range of physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, which are implicated in cardiovascular diseases like hypertension[3][4][5]. **ZD 7155** blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling pathways[2][3]. Its efficacy and oral activity make it a valuable tool in cardiovascular research and drug development, demonstrating greater potency and a longer duration of action than the prototype AT1 antagonist, losartan[1]. These application notes provide detailed information on the solubility of **ZD 7155** and protocols for its preparation and use in research settings.

Data Presentation: Solubility of ZD 7155

The solubility of **ZD 7155** (hydrochloride, M.Wt: 474.99 g/mol) varies significantly depending on the solvent and preparation conditions[6]. The following table summarizes the quantitative solubility data for **ZD 7155** in common laboratory solvents. For optimal results, particularly with DMSO, using a fresh, anhydrous solvent is crucial, as hygroscopic DMSO can negatively impact solubility[6].

Solvent/Vehicle System	Concentration (mg/mL)	Molar Concentration (mM)	Preparation Notes	Citations
DMSO	250 mg/mL	526.33 mM	Requires sonication. Use of newly opened, anhydrous DMSO is recommended.	[6]
225 mg/mL	473.7 mM	Sonication is recommended.	[7]	
~4.75 mg/mL	10 mM	No specific preparation notes provided.	[8]	
Water	4.17 mg/mL	8.78 mM	Requires sonication and heating to 60°C.	[6]
3.8 mg/mL	7.9 mM	Sonication and heating to 60°C are recommended.	[7]	
~4.75 mg/mL	10 mM	Requires gentle warming.		
In Vivo Formulation 1	≥ 2.08 mg/mL	≥ 4.38 mM	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[6]
In Vivo Formulation 2	≥ 2.08 mg/mL	≥ 4.38 mM	10% DMSO, 90% (20% SBE-β-CD in Saline).	[6]
In Vivo Formulation 3	≥ 2.08 mg/mL	≥ 4.38 mM	10% DMSO, 90% Corn Oil.	[6]

Experimental Protocols

Proper dissolution is critical for the effective use of **ZD 7155** in experiments. Below are detailed protocols for preparing stock and working solutions.

Protocol 1: Preparation of High-Concentration DMSO Stock Solution (e.g., 208 mg/mL)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays or for creating in vivo formulations.

Materials:

- **ZD 7155** (hydrochloride) powder
- Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Bath sonicator

Methodology:

- Weigh the desired amount of **ZD 7155** powder in a sterile vial. For example, to prepare 1 mL of a 208 mg/mL solution, weigh 208 mg of **ZD 7155**.
- Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
- Vortex the mixture thoroughly for 1-2 minutes to facilitate initial dissolution.
- Place the vial in a bath sonicator and sonicate until the solution is clear and all solid has dissolved. Intermittent warming of the solution may aid dissolution, but avoid overheating.
- Once fully dissolved, the stock solution can be aliquoted into smaller volumes to minimize freeze-thaw cycles.

Storage:

- Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[6]. Ensure vials are sealed tightly to prevent moisture absorption[6].

Protocol 2: Preparation of Aqueous Stock Solution (e.g., 4 mg/mL)

This protocol is for applications where DMSO is not suitable. The solubility in pure water is significantly lower than in DMSO.

Materials:

- **ZD 7155** (hydrochloride) powder
- Nuclease-free water
- Sterile vials
- Vortex mixer
- Heated bath sonicator or water bath set to 60°C

Methodology:

- Weigh the desired amount of **ZD 7155** powder. For 1 mL of a 4 mg/mL solution, use 4 mg of powder.
- Add the corresponding volume of nuclease-free water.
- Vortex the suspension vigorously.
- Heat the vial to 60°C while sonicating or vortexing intermittently until the compound is fully dissolved[6][7].
- Allow the solution to cool to room temperature before use. Note that precipitation may occur upon cooling; if so, gentle warming may be required before use.

Protocol 3: Preparation of Working Solutions for In Vivo Administration

This protocol details the dilution of a DMSO stock solution into a vehicle suitable for animal studies. The example below is for preparing 1 mL of a working solution at a concentration of 2.08 mg/mL.

Materials:

- **ZD 7155** DMSO stock solution (e.g., 20.8 mg/mL)
- Vehicle components (PEG300, Tween-80, Saline, SBE- β -CD, or Corn Oil)
- Sterile tubes

Methodology (using Vehicle Formulation 1 as an example):

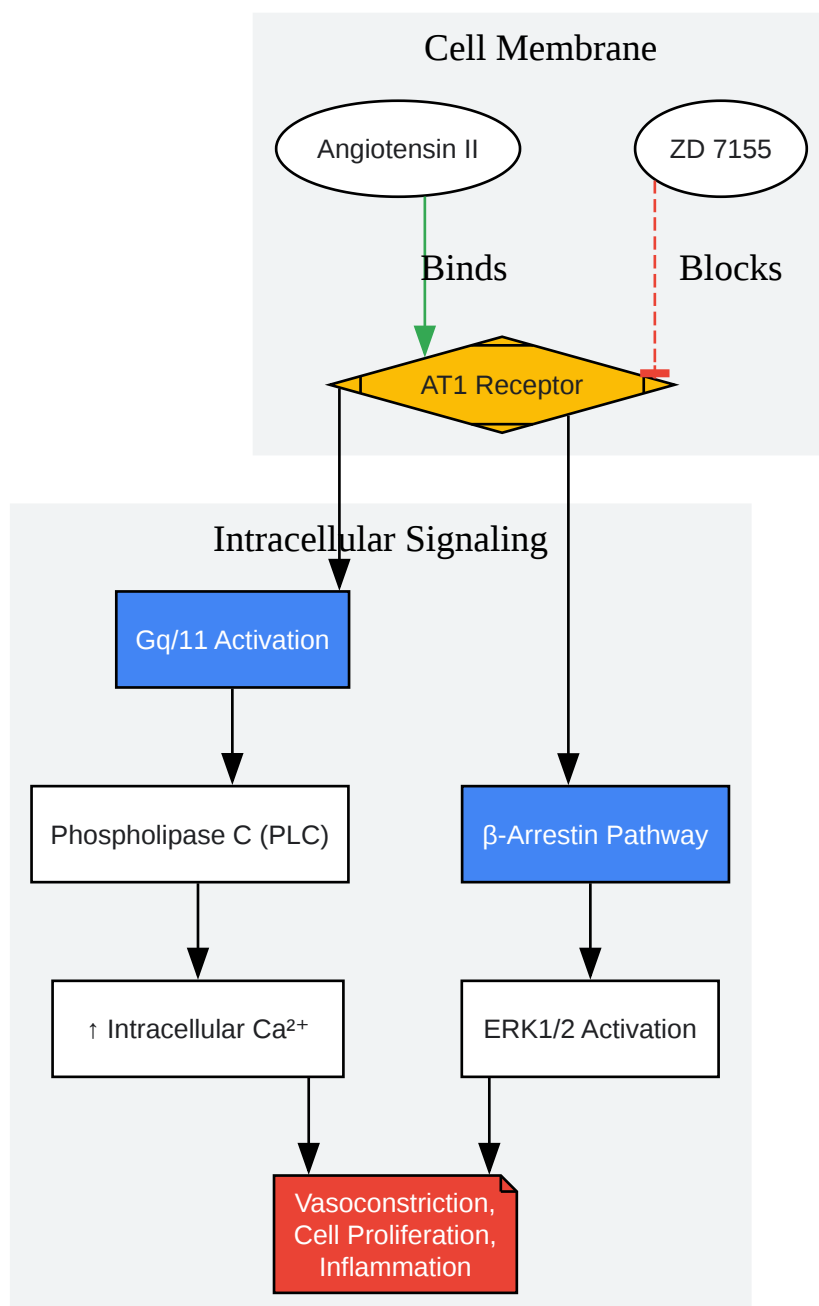
- Prepare a 20.8 mg/mL stock solution of **ZD 7155** in DMSO as described in Protocol 1.
- In a sterile tube, add 100 μ L of the 20.8 mg/mL DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly by vortexing[6].
- Add 50 μ L of Tween-80 and mix again until the solution is homogeneous[6].
- Add 450 μ L of saline to bring the total volume to 1 mL. Mix thoroughly to ensure a clear solution[6].
- The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Prepare fresh before each use.

Visualizations: Signaling Pathway and Experimental Workflow

ZD 7155 Mechanism of Action

ZD 7155 acts by competitively inhibiting the binding of Angiotensin II (Ang II) to the AT1 receptor, thereby blocking downstream signaling cascades responsible for vasoconstriction and

other pathophysiological effects[2][4].

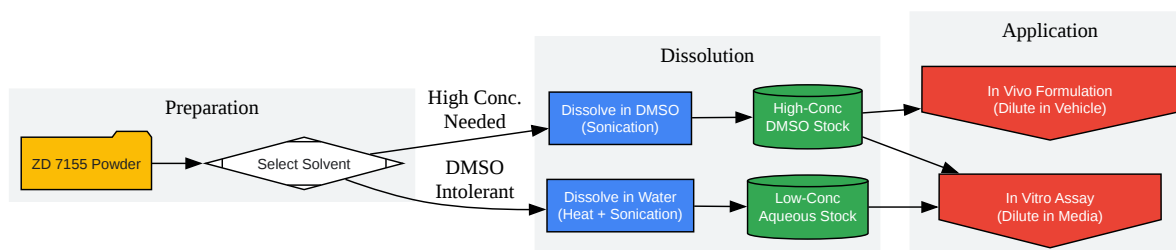


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ZD 7155 blocks Angiotensin II binding to the AT1 receptor.

Experimental Workflow for ZD 7155 Solution Preparation

The choice of solvent and preparation method is dictated by the experimental design, whether it is for an in vitro cell-based assay or an in vivo animal study.



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Workflow for preparing **ZD 7155** solutions for experiments.

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